molecular formula C15H17NO5S B2566054 2-((1-(3-Methoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 881483-45-0

2-((1-(3-Methoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2566054
CAS RN: 881483-45-0
M. Wt: 323.36
InChI Key: GFISKBGEPUTETQ-UHFFFAOYSA-N
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Description

The compound is a benzoic acid derivative with a methoxypropyl and a dioxopyrrolidinyl group attached via a sulfur atom. Benzoic acid derivatives are widely used in organic synthesis and can exhibit a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The presence of the dioxopyrrolidinyl group could introduce some interesting conformational aspects .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzoic acid derivatives are known to undergo a variety of reactions, including esterification, reduction, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Research in organic synthesis has explored the selective para metalation of unprotected methoxy benzoic acids, leading to advancements in the synthesis of complex organic molecules. For instance, Sinha, Mandal, and Chandrasekaran (2000) demonstrated the selective para metalation of 3-methoxy and 3,5-dimethoxy benzoic acids, extending their methodology to synthesize 3,5-dimethoxy-4-methyl benzoic acid, highlighting the utility of methoxy benzoic acids in organic synthesis (Sinha, Mandal, & Chandrasekaran, 2000).

Coordination Chemistry and Photophysical Properties

In coordination chemistry, the synthesis and study of lanthanide-based coordination polymers assembled from benzoic acid derivatives have been reported. Sivakumar, Reddy, Cowley, and Butorac (2011) prepared aromatic carboxylic acids by modifying 3,5-dihydroxy benzoic acid, leading to the synthesis of lanthanide coordination compounds with notable photophysical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Material Science and Polymer Chemistry

In material science, the development of polymers and liquid-crystalline materials from benzoic acid derivatives has been explored. Kishikawa, Hirai, and Kohmoto (2008) reported on the fixation of multilayered structures of liquid-crystalline complexes derived from benzoic acid, demonstrating the impact of such structures on the removal efficiency of dipyridyl molecules from polymers (Kishikawa, Hirai, & Kohmoto, 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, all chemicals should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given its complex structure, it could be of interest in the fields of medicinal chemistry or materials science .

properties

IUPAC Name

2-[1-(3-methoxypropyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-21-8-4-7-16-13(17)9-12(14(16)18)22-11-6-3-2-5-10(11)15(19)20/h2-3,5-6,12H,4,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFISKBGEPUTETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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